molecular formula C11H14ClN5 B1384805 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1040662-63-2

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1384805
CAS RN: 1040662-63-2
M. Wt: 251.71 g/mol
InChI Key: RQOOYEYIAIZUFG-UHFFFAOYSA-N
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Description

“6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes various functional groups. Unfortunately, the specific details about the molecular structure are not available in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized using rational, short-step processes, starting from commercially available precursors. For example, a variant, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This process involves two-step synthesis and results in compounds that can serve as intermediates for further pharmacological explorations (Ogurtsov & Rakitin, 2021).

  • Structural Analysis : The structural properties of these compounds have been extensively studied using methods like elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis. These studies help in confirming the composition and structure of the synthesized compounds (Ogurtsov & Rakitin, 2021).

Pharmacological Potential

  • Pharmacological Properties : Some derivatives of this compound demonstrate potential pharmacological activities. For instance, certain 1H-pyrazolo[3,4-d]pyrimidines exhibit properties that could be useful for developing drugs with specific pharmacological effects. The exploration of these derivatives is crucial for identifying new therapeutic agents (Trilleras et al., 2008).

  • Drug Design Applications : These compounds have been used in structure-based drug design, like in the case of PF-04447943, a PDE9A inhibitor for cognitive disorders. This highlights the role of such compounds in the design and discovery of new drugs, especially in addressing complex diseases like cognitive disorders (Verhoest et al., 2012).

Biological Activity Studies

  • Biological Activity Analysis : New derivatives of 1H-pyrazolo[3,4-d]pyrimidines have been studied for their biological activities, like analgesic effects. These studies are crucial in understanding the therapeutic potential and safety profile of these compounds (Ofitserova et al., 2020).

  • Antiviral and Antitumor Activities : Some pyrazolo[3,4-d]pyrimidine derivatives have shown significant activities against viruses and tumor cells in vitro. This suggests their potential use in developing antiviral and antitumor agents (Ugarkar et al., 1984).

Safety and Hazards

The safety and hazards associated with “6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the retrieved papers .

Biochemical Analysis

Biochemical Properties

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to cell cycle arrest, particularly at the G1/S transition . This arrest is accompanied by changes in the expression of genes involved in cell cycle progression and apoptosis. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic fluxes and energy production, which can affect cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of CDK2 substrates, leading to downstream effects on cell cycle regulation. Additionally, this compound may also interact with other proteins and enzymes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on CDK2 and other targets for extended periods, leading to sustained changes in cellular function. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes . These metabolic pathways are essential for the compound’s clearance from the body and can influence its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and can accumulate in various cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, post-translational modifications such as phosphorylation can influence its localization and activity, directing it to specific cellular compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

6-chloro-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-16-9-8(7-13-16)10(15-11(12)14-9)17-5-3-2-4-6-17/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOYEYIAIZUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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